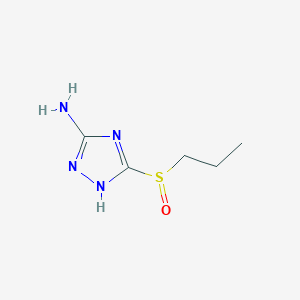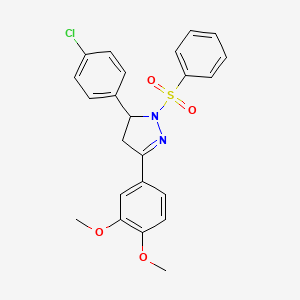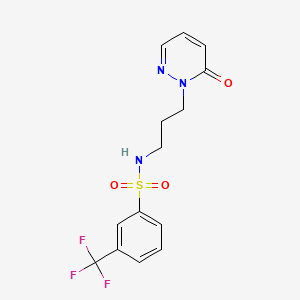
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is an intriguing organic compound with potential applications in various scientific fields. This molecule consists of a benzenesulfonamide core with a pyridazinone ring and a trifluoromethyl group, conferring unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step reactions. One common route begins with the synthesis of the pyridazinone ring, followed by the introduction of the sulfonamide group and finally the attachment of the trifluoromethyl group. The following steps outline the general synthetic approach:
Formation of the pyridazinone ring: This can be achieved by condensing appropriate hydrazine derivatives with β-ketoesters or similar compounds under controlled conditions.
Introduction of the sulfonamide group: The pyridazinone intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the propyl linker: Finally, the propyl group is introduced via nucleophilic substitution, typically using 3-bromopropylamine or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Key considerations include reaction yield, purity, and scalability. Typically, industrial processes use continuous flow reactors and automated purification systems to streamline production.
化学反应分析
Types of Reactions: The compound undergoes several types of chemical reactions, including but not limited to:
Oxidation and reduction reactions: The pyridazinone ring can be susceptible to redox reactions, altering its oxidation state.
Substitution reactions: The sulfonamide and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, often modulated by the electronic effects of these substituents.
Common Reagents and Conditions: Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substituting agents: Alkyl halides, amines, and various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Typical products might include oxidized or reduced forms of the pyridazinone ring, substituted derivatives of the sulfonamide group, and modified trifluoromethyl groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in drug design and materials science.
Biology: In biological research, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is investigated for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug discovery.
Medicine: In medicine, the compound's properties are explored for therapeutic applications. Its potential to interfere with specific biological pathways makes it a candidate for treating diseases or conditions where these pathways are dysregulated.
Industry: In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity and stability under various conditions make it a versatile additive in manufacturing processes.
作用机制
The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific applications. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. It can modulate these targets' activities by binding to active sites or altering their conformation, impacting downstream biological pathways.
相似化合物的比较
Similar Compounds:
N-(3-(4-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
N-(3-(6-oxopyrimidin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness: What sets N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide apart is the combination of the trifluoromethyl and sulfonamide groups, which together enhance its reactivity and stability. This unique structure may confer distinct biological activities and physical properties compared to its analogs.
And there you have it! A deep dive into the world of this compound. Chemical names sure are a mouthful, aren't they?
属性
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)11-4-1-5-12(10-11)24(22,23)19-8-3-9-20-13(21)6-2-7-18-20/h1-2,4-7,10,19H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDHQPHOMFHVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide](/img/structure/B2970303.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2970304.png)
![N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2970305.png)
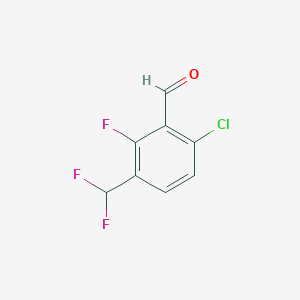
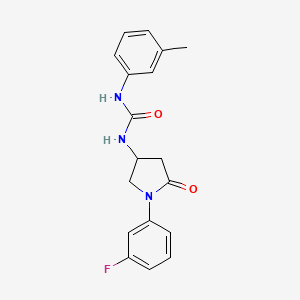
![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)
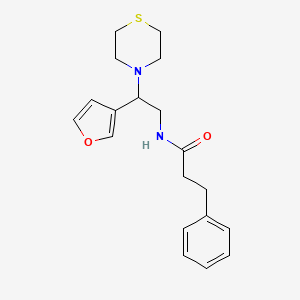

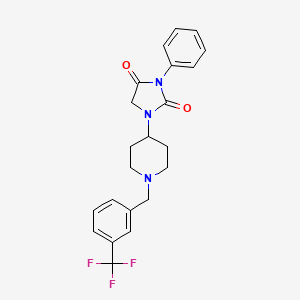
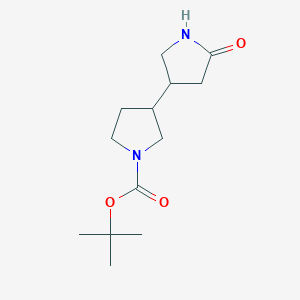
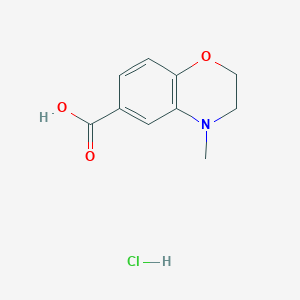
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2970322.png)
